molecular formula C18H15NOS B2503074 N-benzhydrylthiophene-2-carboxamide CAS No. 313969-31-2

N-benzhydrylthiophene-2-carboxamide

Cat. No. B2503074
M. Wt: 293.38
InChI Key: OQOZVLBAMUXQJI-UHFFFAOYSA-N
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Description

N-benzhydrylthiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives, which are known for their diverse range of biological activities and applications in supramolecular chemistry. Thiophene derivatives have been extensively studied due to their potential in pharmaceuticals, nanotechnology, and materials science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the reaction of thiophene carboxamide precursors with various organic reagents. For instance, substituted thiophene derivatives can be synthesized from reactions involving 2-amino-tetrahydrobenzo[b]thiophene-3-carboxamide and different organic reagents, leading to compounds with confirmed structures through spectral data and elemental analysis . Similarly, N-glycosyl-thiophene-2-carboxamides have been synthesized, indicating the versatility of thiophene carboxamides as precursors for a wide range of derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of certain thiophene-2-carboxamide derivatives has been determined, revealing details such as space group, unit cell dimensions, and intramolecular hydrogen bonding . These structural studies are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to form new compounds. For instance, 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides can be produced by reacting substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides . Additionally, the reactivity of azomethine derivatives of thiophene carboxamides has been studied, revealing the influence of substituents on the condensation reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, the presence of intramolecular hydrogen bonds and the crystalline form can affect the compound's stability and solubility . The synthesis and characterization of these compounds, including their purity and stability, are often assessed using techniques like HPLC and spectral analysis .

Scientific Research Applications

Synthesis and Chemical Properties

N-benzhydrylthiophene-2-carboxamide, a derivative of thiophene carboxamide, is involved in various synthetic chemical processes. For example, the dehydrogenative annulation of thiophen-2-carboxamides with alkynes, facilitated by rhodium and copper catalysts, leads to the production of benzo[c]thiophenes, exhibiting strong solid-state fluorescence (Fukuzumi et al., 2016). Additionally, thiophene-3-carboxamides undergo dearomatising cyclisation when treated with LDA, leading to the formation of various cyclic compounds (Clayden et al., 2004).

Biological and Medicinal Applications

In biological research, derivatives of benzo[b]thiophene-2-carboxamide have been studied for their neuropharmacokinetics. For instance, compounds like FRM-1 and FRM-2, derived from thiophene carboxamide, show significant presence in the rat brain and display interesting properties in cerebrospinal fluid concentration and blood-brain barrier interactions (Tang et al., 2014).

Moreover, thiophene carboxamide derivatives have been explored for their potential in antimicrobial applications. A study involving the synthesis and evaluation of thiophene-2-carboxamide Schiff base derivatives demonstrated their efficacy as inhibitors of key enzymes like acetylcholinesterase and butyrylcholinesterase, along with antioxidant properties (Kausar et al., 2021).

Synthesis and Characterization

The synthesis and characterization of N-benzhydrylthiophene-2-carboxamide derivatives are critical for their application in scientific research. Studies have focused on methods like microwave-assisted parallel synthesis (Xie et al., 2014) and solvent-free synthesis (Thirunarayanan & Sekar, 2013) for producing derivatives of thiophene-2-carboxamide, indicating the diversity of approaches for creating these compounds.

Safety And Hazards

The safety information for N-Benzhydrylthiophene-2-carboxamide indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

N-benzhydrylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c20-18(16-12-7-13-21-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOZVLBAMUXQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydrylthiophene-2-carboxamide

Citations

For This Compound
4
Citations
AN Christ, L Labzin, GT Bourne… - Journal of medicinal …, 2010 - ACS Publications
… 5-(3-Aminophenyl)-N-benzhydrylthiophene-2-carboxamide (9) was prepared according to method B except using 3-aminophenylbronic acid (2.35 mmol) and methyl 5-bromothiophene-…
Number of citations: 20 pubs.acs.org
E Karimian, B Akhlaghinia… - Journal of Chemical …, 2016 - Springer
An efficient and inexpensive synthesis of N-substituted amides from the reaction of aliphatic and aromatic nitriles with various benzylic alcohols (secondary and tertiary) and tert-butyl …
Number of citations: 29 link.springer.com
Y Du, X Yu, JJ Tang, Y Li, J Fan, F Li… - The Journal of Organic …, 2023 - ACS Publications
A visible-light-driven Mn-catalyzed C(sp 3 )–H amidation of diphenylmethane derivatives with dioxazolones was described. These reactions occur with an external photosensitizer-free …
Number of citations: 4 pubs.acs.org
N Hazarika, G Baishya, P Phukan - Synthesis, 2015 - thieme-connect.com
Nonoxidative and noncoupling reaction conditions have been developed for the synthesis of N-(diphenylmethyl)- and N-(1-adamantyl)amide derivatives directly from aldehydes by …
Number of citations: 10 www.thieme-connect.com

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